molecular formula C18H16ClN3O4 B11521540 N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11521540
M. Wt: 373.8 g/mol
InChI Key: ZUSHGYPZKWPRAN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through coupling reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially affecting the methyl group or other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(4-chloro-3-nitrophenyl)-1-phenyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both chloro and nitro groups on the phenyl ring can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H16ClN3O4/c1-11-3-2-4-14(7-11)21-10-12(8-17(21)23)18(24)20-13-5-6-15(19)16(9-13)22(25)26/h2-7,9,12H,8,10H2,1H3,(H,20,24)

InChI Key

ZUSHGYPZKWPRAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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